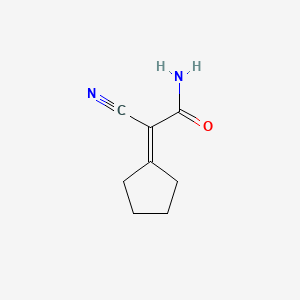

2-Cyano-2-cyclopentylideneacetamide

Description

2-Cyano-2-cyclopentylideneacetamide is a cyano-substituted acetamide derivative featuring a cyclopentylidene group, a five-membered cyclic structure fused to the acetamide backbone. This compound’s rigid cyclic framework likely influences its stereoelectronic properties, such as conformational stability and reactivity.

Propriétés

IUPAC Name |

2-cyano-2-cyclopentylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZHIRVXUSGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294811 | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-61-6 | |

| Record name | 875-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Cyano-2-cyclopentylideneacetamide can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the reaction of cyclopentanone with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The active hydrogen on the carbon adjacent to the cyano group can be substituted with various nucleophiles.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aromatic amines and acetic acid, often under reflux conditions.

Substitution Reactions: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Spiro-substituted Hydronicotinamides: These are major products formed from the condensation reactions involving this compound.

Applications De Recherche Scientifique

2-Cyano-2-cyclopentylideneacetamide has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of 2-Cyano-2-cyclopentylideneacetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the molecule make it highly reactive towards electrophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Cyclic vs. Aromatic Substituents

- Cyclopentylidene vs. Cyclohexylidene: The cyclopentylidene group in this compound introduces a smaller, more strained ring compared to the cyclohexylidene analog. This strain may affect thermal stability and reactivity in ring-opening reactions .

- This structural feature is common in drug design .

Functional Group Variations

- Amino vs. Cyano: 2-Amino-2-cyanoacetamide (C₃H₅N₃O) contains both amino and cyano groups. The amino group enhances water solubility and introduces hydrogen-bonding capacity, contrasting with the hydrophobic cyclopentylidene group .

Physicochemical and Commercial Considerations

- Melting Points: 2-Amino-2-cyanoacetamide exhibits a defined melting range (120–124°C), while data for the cyclopentylidene derivative are unavailable. Cyclohexylidene analogs may have higher melting points due to increased molecular symmetry .

- Commercial Availability: Both cyclopentylidene and cyclohexylidene derivatives are listed as discontinued, whereas phenyl-substituted analogs (e.g., 2-cyano-N-phenylacetamide) remain accessible for research .

Activité Biologique

2-Cyano-2-cyclopentylideneacetamide (C₈H₁₀N₂O) is an organic compound belonging to the cyanoacetamide family, characterized by a cyano group and a cyclopentylidene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals.

- Molecular Formula: C₈H₁₀N₂O

- Molecular Weight: 150.18 g/mol

- CAS Number: 875-61-6

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of functional groups, particularly the cyano and carbonyl groups. These groups enable the compound to interact with different biological targets, leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, particularly those resistant to conventional treatments. The compound was shown to inhibit the activity of succinate dehydrogenase (Sdh), an enzyme critical for fungal metabolism, thus demonstrating its potential as a fungicide in agricultural applications .

Anticancer Potential

Another area of investigation is the anticancer potential of this compound. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, compounds derived from this compound were evaluated for their ability to induce apoptosis in tumor cells, showcasing promising results that warrant further exploration .

Case Study 1: Fungal Inhibition

In a study focused on fungal pathogens affecting crops, this compound was assessed for its antifungal efficacy against Fusarium oxysporum. The results indicated that certain derivatives significantly inhibited mycelial growth and spore germination, outperforming traditional fungicides . The study's findings suggest that this compound could be developed into a novel agricultural fungicide.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that specific modifications to the chemical structure enhanced the antiproliferative activity against breast and colon cancer cells, indicating a potential pathway for therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₀N₂O | Contains cyano and cyclopentylidene groups; exhibits antimicrobial and anticancer activities |

| 2-Cyano-N-(2-nitrophenyl)acetamide | C₉H₈N₂O₂ | Similar structure; primarily studied for its antibacterial properties |

| 3-Cyano-3-methylbutanamide | C₇H₁₄N₂O | Different carbon backbone; shows less steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.